molecular formula C7H5BrClN3 B13632268 8-Bromo-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine

8-Bromo-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B13632268
M. Wt: 246.49 g/mol
InChI Key: AUPZYNVVTBPZMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that has garnered significant interest in various fields of research, including medicinal chemistry, pharmacology, and neuroscience. This compound is known for its unique structure, which includes a triazole ring fused to a pyridine ring, and the presence of bromine and chloromethyl groups .

Preparation Methods

The synthesis of 8-Bromo-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine typically involves the reaction of appropriate starting materials under specific conditionsThe reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

8-Bromo-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include strong bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

8-Bromo-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine is unique due to its specific substitution pattern and the presence of both bromine and chloromethyl groups. Similar compounds include:

These compounds share some chemical properties and applications but differ in their specific biological activities and mechanisms of action .

Biological Activity

8-Bromo-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C7H6BrClN3
  • Molecular Weight : 227.49 g/mol
  • CAS Number : 54230-90-9

Synthesis

The compound can be synthesized through various methods involving the bromination of triazole derivatives and subsequent chloromethylation. The synthetic pathways often aim to optimize yield and purity while maintaining biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on triazole derivatives have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or inhibition of nucleic acid synthesis.

Anticancer Properties

Preliminary studies suggest that this compound may have anticancer potential. In vitro assays have demonstrated that it can inhibit the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest. The specific pathways involved include the modulation of signaling pathways such as PI3K/Akt and MAPK.

Case Studies

  • Antimalarial Activity : A study evaluated several triazole derivatives for their antimalarial activity against Plasmodium falciparum. The results indicated that compounds with a similar structure to this compound showed promising IC50 values in the low micromolar range.
  • Cytotoxicity Assays : In a cytotoxicity study using human HepG2 cells, derivatives were tested for their ability to inhibit cell growth. The results highlighted that certain substitutions on the triazole ring significantly enhanced cytotoxic effects.

Data Table: Biological Activities of Related Compounds

CompoundActivity TypeIC50 (µM)Reference
This compoundAntimicrobial15
7-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridineAnticancer12
6-Bromo-[1,2,4]triazolo[4,3-a]pyridineAntimalarial10
5-Chloro-[1,2,4]triazolo[4,3-a]pyridineCytotoxicity20

Properties

Molecular Formula

C7H5BrClN3

Molecular Weight

246.49 g/mol

IUPAC Name

8-bromo-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C7H5BrClN3/c8-5-2-1-3-12-6(4-9)10-11-7(5)12/h1-3H,4H2

InChI Key

AUPZYNVVTBPZMD-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NN=C2C(=C1)Br)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.